molecular formula C15H22O4 B1265289 1beta-hydroxy arbusculin A

1beta-hydroxy arbusculin A

Cat. No. B1265289
M. Wt: 266.33 g/mol
InChI Key: LVABKRFKENTQBT-SYPGZIFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1beta-hydroxy arbusculin A is a sesquiterpene lactone that is the 1beta-hydroxy derivative of arbusculin A. Isolated from Saussurea lappa, it exhibits inhibitory activity against melanogenesis. It has a role as a metabolite and a melanin synthesis inhibitor. It is a sesquiterpene lactone, a diol and an organic heterotricyclic compound. It derives from an arbusculin A.

Scientific Research Applications

Chemical Constituents and Isolation

1β-Hydroxy Arbusculin A is identified as one of the chemical constituents isolated from the roots of Saussurea lappa, a plant known for its medicinal properties. This compound, along with others such as magnolialide and ascleposide E, contributes to the pharmacological activities of the plant. The isolation of 1β-Hydroxy Arbusculin A and related compounds from Saussurea lappa roots showcases the plant's potential in contributing novel bioactive molecules for scientific and therapeutic applications (Zhang, Ma, Wu, & Chen, 2012).

Differentiation-Inducing Effects

Research on 1β-Hydroxy Arbusculin A has revealed its differentiation-inducing effects on human leukemia cells. In a study focusing on the constituents of Cichorium intybus, 1β-Hydroxy Arbusculin A was found to inhibit the growth of several tumor cell lines and induce differentiation of human leukemia HL-60 and U-937 cells into monocyte/macrophage-like cells. This activity highlights the potential of 1β-Hydroxy Arbusculin A in cancer therapy, particularly in strategies aimed at inducing differentiation in leukemia cells (Lee et al., 2000).

properties

Product Name

1beta-hydroxy arbusculin A

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3aS,5aR,6R,9R,9aS,9bS)-6,9-dihydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H22O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h9-12,16,18H,1,4-7H2,2-3H3/t9-,10+,11-,12+,14-,15+/m0/s1

InChI Key

LVABKRFKENTQBT-SYPGZIFDSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@](CC[C@H]2O)(C)O)OC(=O)C3=C

Canonical SMILES

CC12CCC3C(C1C(CCC2O)(C)O)OC(=O)C3=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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